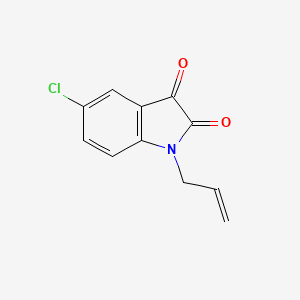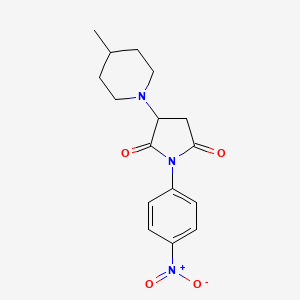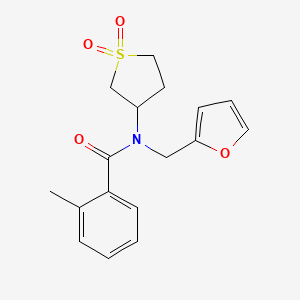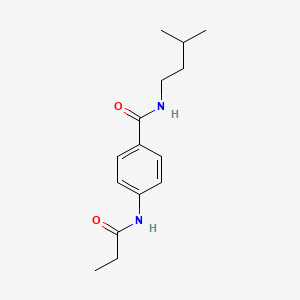
N-(2-furylmethyl)-3-(4-nitrophenoxy)benzamide
Overview
Description
N-(2-furylmethyl)-3-(4-nitrophenoxy)benzamide, also known as F 13640, is a compound that has been extensively studied in the field of pharmacology. This compound is a selective antagonist of the 5-HT4 receptor and has been found to have various physiological effects.
Mechanism of Action
F 13640 selectively antagonizes the 5-HT4 receptor, which is a G protein-coupled receptor. The binding of F 13640 to the receptor prevents the activation of the receptor and subsequent downstream signaling pathways. This results in a decrease in the release of neurotransmitters such as acetylcholine and serotonin, which are involved in various physiological processes.
Biochemical and Physiological Effects:
F 13640 has been found to have various biochemical and physiological effects. In animal studies, F 13640 has been found to increase the release of acetylcholine in the hippocampus, which is involved in memory formation. F 13640 has also been found to increase the release of dopamine in the striatum, which is involved in the regulation of movement. In addition, F 13640 has been found to decrease the release of serotonin in the gastrointestinal tract, which results in a decrease in gastrointestinal motility.
Advantages and Limitations for Lab Experiments
One of the advantages of F 13640 is its selectivity for the 5-HT4 receptor, which allows for the study of the physiological processes that are regulated by this receptor. However, one of the limitations of F 13640 is its low solubility, which can make it difficult to administer in animal studies. In addition, the effects of F 13640 on other receptors and signaling pathways need to be taken into consideration when interpreting the results of experiments.
Future Directions
There are various future directions for the study of F 13640. One direction is the investigation of its potential therapeutic applications in the treatment of various disorders such as Alzheimer's disease, Parkinson's disease, and depression. Another direction is the investigation of its effects on other receptors and signaling pathways, which can provide a better understanding of the physiological processes that are regulated by F 13640. Finally, the optimization of the synthesis method of F 13640 can improve the yield and reduce the number of steps involved in the synthesis process.
Conclusion:
In conclusion, F 13640 is a compound that has been extensively studied in the field of pharmacology due to its selective antagonism of the 5-HT4 receptor. The synthesis method of F 13640 involves the reaction of 4-nitrophenol with 2-furylmethylamine to form 4-nitrophenoxy-2-furylmethanol, which is then reacted with 3-aminobenzoic acid to form F 13640. F 13640 has various scientific research applications, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions. Further studies on F 13640 can provide a better understanding of its potential therapeutic applications and physiological processes.
Scientific Research Applications
F 13640 has been extensively studied in the field of pharmacology due to its selective antagonism of the 5-HT4 receptor. This receptor is involved in various physiological processes such as gastrointestinal motility, cardiovascular function, and memory. F 13640 has been found to have potential therapeutic applications in the treatment of various disorders such as Alzheimer's disease, Parkinson's disease, and depression.
properties
IUPAC Name |
N-(furan-2-ylmethyl)-3-(4-nitrophenoxy)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14N2O5/c21-18(19-12-17-5-2-10-24-17)13-3-1-4-16(11-13)25-15-8-6-14(7-9-15)20(22)23/h1-11H,12H2,(H,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OLRJWYKMHQXCBY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)OC2=CC=C(C=C2)[N+](=O)[O-])C(=O)NCC3=CC=CO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(furan-2-ylmethyl)-3-(4-nitrophenoxy)benzamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![7-(2-methoxyethyl)-1,3-dimethyl-8-[(4-methyl-1-piperidinyl)methyl]-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B4394317.png)




![3-benzyl-11-cyclopentyl-3,11-dihydro-4H-pyrimido[5',4':4,5]pyrrolo[2,3-b]quinoxalin-4-one](/img/structure/B4394349.png)
![7-butyl-1,3-dimethyl-8-[(4-phenyl-1-piperazinyl)methyl]-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B4394370.png)


![N-(4-chlorophenyl)-4-[3-(2-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]butanamide](/img/structure/B4394402.png)
![N-{2-[(5-bromo-2-furoyl)amino]ethyl}isonicotinamide](/img/structure/B4394409.png)
![3-(allylthio)-5-[(2-methylphenoxy)methyl]-4-phenyl-4H-1,2,4-triazole](/img/structure/B4394421.png)
![8-amino-4-butyl-2,3-dihydro-1H-cyclopenta[4',5']pyrido[3',2':4,5]thieno[3,2-d]pyrimidin-7(8H)-one](/img/structure/B4394427.png)
![N-{2-methoxy-5-[(4-methyl-1-piperidinyl)sulfonyl]phenyl}acetamide](/img/structure/B4394434.png)